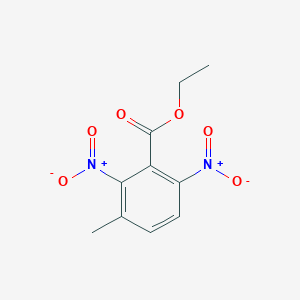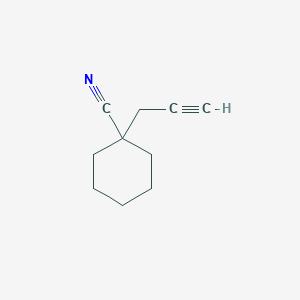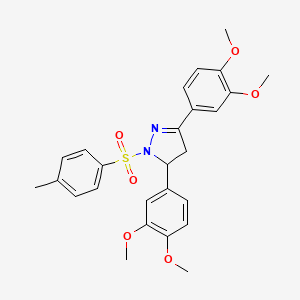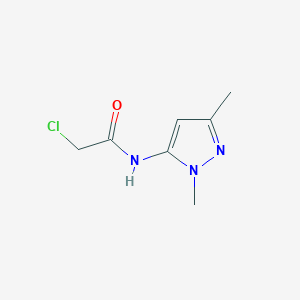![molecular formula C9H13N3O B2462452 N-[1-(1-Methylpyrazol-4-yl)ethyl]prop-2-enamide CAS No. 1865089-54-8](/img/structure/B2462452.png)
N-[1-(1-Methylpyrazol-4-yl)ethyl]prop-2-enamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[1-(1-Methylpyrazol-4-yl)ethyl]prop-2-enamide, also known as MPEP, is a chemical compound that has attracted significant attention due to its potential therapeutic applications. MPEP is a selective antagonist of the metabotropic glutamate receptor subtype 5 (mGluR5), which is involved in a variety of physiological processes in the central nervous system.
Mécanisme D'action
N-[1-(1-Methylpyrazol-4-yl)ethyl]prop-2-enamide acts as a selective antagonist of the mGluR5 receptor, which is involved in the regulation of synaptic transmission and plasticity in the central nervous system. By blocking the activity of this receptor, N-[1-(1-Methylpyrazol-4-yl)ethyl]prop-2-enamide can modulate the release of neurotransmitters such as glutamate and GABA, which are involved in a variety of physiological processes.
Biochemical and Physiological Effects:
N-[1-(1-Methylpyrazol-4-yl)ethyl]prop-2-enamide has been shown to have a variety of biochemical and physiological effects in animal models. It has been shown to increase the release of GABA in the hippocampus, which is involved in the regulation of anxiety and depression. N-[1-(1-Methylpyrazol-4-yl)ethyl]prop-2-enamide has also been shown to decrease the release of glutamate in the nucleus accumbens, which is involved in the regulation of addiction and reward.
Avantages Et Limitations Des Expériences En Laboratoire
N-[1-(1-Methylpyrazol-4-yl)ethyl]prop-2-enamide has several advantages for lab experiments. It is a selective antagonist of the mGluR5 receptor, which allows researchers to investigate the specific effects of blocking this receptor. N-[1-(1-Methylpyrazol-4-yl)ethyl]prop-2-enamide is also relatively easy to synthesize and has good stability in solution. However, there are some limitations to using N-[1-(1-Methylpyrazol-4-yl)ethyl]prop-2-enamide in lab experiments. It has poor solubility in water, which can make it difficult to administer to animals. N-[1-(1-Methylpyrazol-4-yl)ethyl]prop-2-enamide also has a relatively short half-life, which can limit its effectiveness in long-term studies.
Orientations Futures
There are several potential future directions for research on N-[1-(1-Methylpyrazol-4-yl)ethyl]prop-2-enamide. One area of interest is the potential use of N-[1-(1-Methylpyrazol-4-yl)ethyl]prop-2-enamide as a treatment for Fragile X syndrome. Clinical trials are currently underway to investigate the safety and effectiveness of N-[1-(1-Methylpyrazol-4-yl)ethyl]prop-2-enamide in human patients with this disorder. Another area of interest is the potential use of N-[1-(1-Methylpyrazol-4-yl)ethyl]prop-2-enamide as a treatment for addiction and other psychiatric disorders. Further research is needed to investigate the long-term effects of N-[1-(1-Methylpyrazol-4-yl)ethyl]prop-2-enamide and its potential side effects in humans.
Méthodes De Synthèse
N-[1-(1-Methylpyrazol-4-yl)ethyl]prop-2-enamide can be synthesized using a multistep process that involves the reaction of 1-methyl-4-pyrazolecarboxaldehyde with ethyl acrylate in the presence of a base to form the corresponding enamine. The enamine is then reacted with propionyl chloride to give N-[1-(1-Methylpyrazol-4-yl)ethyl]prop-2-enamide as a white solid.
Applications De Recherche Scientifique
N-[1-(1-Methylpyrazol-4-yl)ethyl]prop-2-enamide has been extensively studied for its potential therapeutic applications in a variety of neurological and psychiatric disorders. It has been shown to have anxiolytic, antidepressant, and anti-addictive effects in animal models of these disorders. N-[1-(1-Methylpyrazol-4-yl)ethyl]prop-2-enamide has also been investigated as a potential treatment for Fragile X syndrome, a genetic disorder that causes intellectual disability and autism spectrum disorder.
Propriétés
IUPAC Name |
N-[1-(1-methylpyrazol-4-yl)ethyl]prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13N3O/c1-4-9(13)11-7(2)8-5-10-12(3)6-8/h4-7H,1H2,2-3H3,(H,11,13) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FGJOKKMYJHJBGS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CN(N=C1)C)NC(=O)C=C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[1-(1-Methylpyrazol-4-yl)ethyl]prop-2-enamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-Ethyl-N-[1-[6-(4-fluorophenyl)pyridazin-3-yl]azetidin-3-yl]-N,2-dimethylimidazole-4-sulfonamide](/img/structure/B2462371.png)

![(E)-N-methyl-2-(3-(thiophen-2-yl)acrylamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B2462375.png)



![4-(5-Azaspiro[2.3]hexan-5-yl)-2-methylaniline](/img/structure/B2462379.png)


![Furan-2-ylmethyl-[2-(4-methoxy-phenyl)-ethyl]-amine](/img/structure/B2462384.png)
![2-imino-1-(2-methoxyethyl)-8-methyl-3-tosyl-1H-dipyrido[1,2-a:2',3'-d]pyrimidin-5(2H)-one](/img/structure/B2462385.png)
![N-(2-(1H-pyrazol-1-yl)-2-(thiophen-2-yl)ethyl)benzo[d]thiazole-6-carboxamide](/img/structure/B2462387.png)
![3-[(Methoxycarbonyl)oxy]-2-methylidenebutanenitrile](/img/structure/B2462388.png)
